molecular formula C10H10N4O2 B2776161 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 1354509-68-4

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No. B2776161
CAS RN: 1354509-68-4
M. Wt: 218.216
InChI Key: ALOYFMPGPNOSTC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with the molecular formula C10H10N4O2 . It’s a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .


Synthesis Analysis

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, making it capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound can react with acetylacetone to form a substituted pyrazole residue on C5 . The enhanced electrophilicity of the cyano group in position 4 allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources retrieved.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Biological Studies

properties

IUPAC Name

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOYFMPGPNOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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